2-Acetoxy-2',4'-methylbenzophenone
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Overview
Description
2-Acetoxy-2',4'-methylbenzophenone is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol. It is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 2-Acetoxy-2',4'-methylbenzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Acetoxy-2',4'-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-Acetoxy-2',4'-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2',4'-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Acetoxy-2',4'-methylbenzophenone can be compared with other similar compounds such as:
2-(2,4-Dimethylbenzoyl)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an acetate group.
2-(2,4-Dimethylbenzoyl)phenol: This compound has a hydroxyl group instead of an acetate group.
2-(2,4-Dimethylbenzoyl)aniline: This compound contains an amino group instead of an acetate group.
These similar compounds have different chemical properties and reactivities, making this compound unique in its applications and reactions .
Properties
IUPAC Name |
[2-(2,4-dimethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRCSKPNDZWJNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641610 |
Source
|
Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-03-3 |
Source
|
Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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